N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
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Overview
Description
N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a trifluoroethyl group attached to an azetidine ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the bromophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl and cyano groups are known to interact with enzymes and receptors, potentially inhibiting their activity. The trifluoroethyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- N-[(3-fluorophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- N-[(3-iodophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
Uniqueness
N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF3N3O/c15-11-3-1-2-9(4-11)12(5-19)20-13(22)10-6-21(7-10)8-14(16,17)18/h1-4,10,12H,6-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHJGSKPYXZQAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C(=O)NC(C#N)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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